2-(Azidomethyl)-5-methylfuran
Description
Significance of Furan (B31954) Scaffolds as Renewable Chemical Feedstocks
The urgent need to transition from a fossil-based economy to a sustainable, circular one has placed significant emphasis on the use of renewable resources. Lignocellulosic biomass, derived from non-edible plant matter, stands out as an abundant and promising feedstock for the production of chemicals and fuels. mdpi.comlmu.de Through catalytic and chemical conversion processes, the carbohydrate polymers in biomass, such as cellulose (B213188) and hemicellulose, are transformed into valuable platform molecules. dtic.mil
Among the most important of these bio-derived platforms are furan compounds, notably furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like glucose and fructose). mdpi.comdtic.mil These furanic compounds are considered pivotal intermediates that bridge the gap between raw biomass and value-added chemicals. mdpi.com Their inherent chemical functionality and aromatic-like structure make them versatile starting materials for a vast array of chemical transformations. dtic.mil For instance, HMF can be converted into 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for producing polymers like PEF (polyethylene furanoate), or reduced to form biofuel precursors like 2,5-bis(alkoxymethyl)furans. dtic.milrsc.org More recently, derivatives like 5-chloromethylfurfural (B124360) (CMF) have gained attention as stable and highly reactive intermediates for further synthesis. mdpi.com The availability of these furanic building blocks from renewable sources is a cornerstone of developing a more sustainable chemical industry.
The Azide (B81097) Functionality: A Versatile Chemical Handle in Modern Organic Synthesis
The azide functional group (-N₃) is a compact, energy-rich moiety that has become an indispensable tool in organic synthesis, materials science, and chemical biology. vulcanchem.com Though some simple azides can be hazardous, their utility in controlled chemical reactions is immense. The primary appeal of the azide group lies in its "bio-orthogonal" reactivity, meaning it can react selectively in complex chemical environments, including within living cells, without interfering with native biological processes. dokumen.pub
This selective reactivity is best exemplified by its central role in "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring with exceptional efficiency and specificity. organic-chemistry.org This reaction is incredibly robust, proceeding under mild, often aqueous, conditions with high yields and generating minimal byproducts. dokumen.puborganic-chemistry.org
Beyond cycloadditions, the azide group serves as a reliable precursor to primary amines. It can be cleanly reduced to an amine (-NH₂) via methods like the Staudinger reaction (using phosphines) or catalytic hydrogenation, releasing benign dinitrogen (N₂) gas as the only byproduct. dicp.ac.cn This makes the azide an effective "protected" form of an amine. dicp.ac.cn The combination of its utility in click chemistry and as an amine synthon makes the azide a powerful and versatile functional group for constructing complex molecules. dicp.ac.cn
Positioning 2-(Azidomethyl)-5-methylfuran within the Landscape of Furan Chemistry and Azide Reactivity
The compound this compound (CAS Number: 1248438-01-8) represents a strategic fusion of the renewable furan scaffold and the versatile azide handle. sigmaaldrich.com Its structure is derived from 5-methylfurfural, a downstream product of HMF, which itself originates from biomass. The direct precursor to this compound is typically 5-methylfurfuryl alcohol, which is obtained from the reduction of 5-methylfurfural. wikipedia.org
The synthesis of furanic azides like the title compound is generally achieved through straightforward nucleophilic substitution reactions. Common methods involve the conversion of the corresponding alcohol (e.g., 5-methylfurfuryl alcohol) to a better leaving group, followed by displacement with an azide source like sodium azide. researchgate.net Alternatively, methods using reagents like diphenylphosphoryl azide (DPPA) can convert alcohols directly to azides. google.comcommonorganicchemistry.com The table below summarizes common synthetic routes for analogous furan azides.
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 5-Chloromethylfurfural (CMF) | Sodium Azide (NaN₃), solvent-free | 5-(Azidomethyl)furfural (AzMF) | researchgate.net |
| Methyl 5-(chloromethyl)-2-furoate | Sodium Azide (NaN₃) in DMF | Methyl 5-(azidomethyl)-2-furoate | |
| 2-(1-Alkynyl)-2-alken-1-ones | Trimethylsilyl azide (TMSN₃), Ag(I) catalyst | Substituted 3-(azidomethyl)furans | dicp.ac.cn |
| Benzylic alcohols | Diphenylphosphoryl azide (DPPA), DBU | Benzylic azides | google.com |
The reactivity of this compound is dominated by the azide group. It is designed as a building block for CuAAC click chemistry, enabling the covalent linking of the renewable 5-methylfuran unit to a wide variety of alkyne-containing molecules to create functionalized triazoles. dicp.ac.cnresearchgate.net Furthermore, the azide can be readily reduced to the corresponding amine, 2-(aminomethyl)-5-methylfuran, providing access to furan-based monomers for polyamides or other specialty chemicals. dicp.ac.cn This dual reactivity makes this compound a valuable bio-derived intermediate, connecting sustainable feedstocks to advanced applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPASKWTICFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Azidomethyl 5 Methylfuran
Reactions Involving the Azide (B81097) Moiety
The azide group (-N₃) is an energy-rich functional group that can undergo a range of reactions, most notably 1,3-dipolar cycloadditions and decomposition to form highly reactive nitrene intermediates.
One of the most prominent reactions of organic azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction, a cornerstone of "click chemistry," involves the coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. dntb.gov.uaamazonaws.com For 2-(Azidomethyl)-5-methylfuran, this reaction provides a highly efficient and reliable method for covalently linking the furan (B31954) motif to other molecules. The reaction proceeds under mild conditions and is known for its high yield and specificity. dntb.gov.ua
A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed pathway exclusively yields the 1,4-disubstituted regioisomer. researchgate.netnih.gov This selectivity arises from the reaction mechanism, which involves the formation of a copper(I) acetylide intermediate. The azide, in this case this compound, then reacts with this intermediate in a stepwise manner, leading specifically to the 1,4-disubstituted triazole product. researchgate.net This high degree of control is crucial for applications where specific connectivity is required, such as in medicinal chemistry and materials science. rsc.orgnih.gov
The efficiency of the CuAAC reaction is significantly influenced by the choice of catalyst and ligands. While various copper(I) sources can be used, it is common to generate the active Cu(I) species in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. rsc.org
Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, and in accelerating the reaction rate. cuny.edu Nitrogen-based ligands are particularly effective. For instance, tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands to protect the catalyst and enhance reaction kinetics. rsc.org Other ligands, such as bathophenanthroline (B157979) and various aliphatic amines, have also been developed to further improve catalytic turnover and efficiency under different reaction conditions. researchgate.netcuny.eduwikipedia.org The choice of ligand can be tailored to the specific substrates and solvent system to optimize the reaction outcome. wikipedia.org
| Ligand | Typical Copper Source | Key Advantages | Reference |
|---|---|---|---|
| None (in situ reduction) | CuSO₄ / Sodium Ascorbate | Simple, effective for many applications. | rsc.org |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Cu(I) salts (e.g., CuI) or Cu(II)/reductant | Significantly accelerates the reaction and stabilizes Cu(I) in aqueous solutions. | rsc.orgcuny.edu |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | CuSO₄ / Sodium Ascorbate | Water-soluble ligand, ideal for bioconjugation reactions in aqueous media. | cuny.edu |
| Bathophenanthroline disulfonate | CuSO₄ / Sodium Ascorbate | Component of a very fast water-soluble catalyst system, useful for dilute conditions. | cuny.edu |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Cu(II) salts | Effective in photo-induced CuAAC and for polymer network formation. | researchgate.net |
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free variant of click chemistry that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145). nih.govresearchgate.net The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov
In this context, this compound can react with various strained alkynes, such as dibenzocyclooctynols (DIBO) or biarylazacyclooctynone (BARAC), to form the corresponding triazole conjugate. nih.gov The reaction rate is highly dependent on the structure and strain of the cyclooctyne used. nih.gov SPAAC has become a powerful tool for bioorthogonal labeling, allowing for the study of biomolecules in their native environment. researchgate.net
| Strained Alkyne | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Cyclooctyne | OCT | First generation, moderate reactivity. | |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine groups increase reaction rate. | |
| Dibenzocyclooctynol | DIBO | Possesses exceptionally fast reaction kinetics. | |
| Biarylazacyclooctynone | BARAC | Exhibits exceptional kinetics, suitable for imaging at low concentrations. | nih.gov |
| Difluorobenzocyclooctyne | DIFBO | Combines propargylic fluorination and fused aryl rings for very high reactivity. | nih.gov |
Beyond cycloadditions, the azide moiety of this compound can serve as a precursor to a highly reactive nitrene intermediate. This transformation is typically induced by thermolysis or photolysis, which causes the expulsion of dinitrogen gas (N₂). cuny.edu The resulting nitrene is a neutral, monovalent nitrogen species with only six valence electrons, making it highly electrophilic and reactive.
The nitrene can exist in two electronic spin states: a singlet state and a triplet ground state. Singlet nitrenes often undergo concerted reactions, while triplet nitrenes behave like biradicals. The reactivity of the generated nitrene leads to various transformations, including C-H insertion and addition to double bonds. rsc.org
A significant transformation pathway for furan-containing azides involves the reaction of the generated nitrene with the furan ring itself. Research has shown that nitrenes, generated by thermal decomposition of azides, can attack a furan ring, leading to a ring-opening process. nih.gov
Specifically, studies on 2-(2-azidobenzyl)furans have demonstrated a straightforward and efficient synthesis of functionalized indoles based on this principle. wikipedia.org In this process, the thermally generated nitrene attacks the ipso position of the furan ring. This is followed by a rearrangement and furan ring opening, ultimately affording a new heterocyclic structure. wikipedia.org This reaction showcases that a nitrene generated on a side chain separated from the furan by a methylene (B1212753) bridge can readily interact with the ring. Intermolecular reactions between aryl nitrenes and substituted furans also confirm that nitrene attack at the α-position of the furan is a viable pathway that can lead to ring-opened products. nih.gov Therefore, the generation of a nitrene from this compound presents a plausible route to complex molecular rearrangements and the synthesis of novel acyclic or heterocyclic structures via the cleavage of the furan ring.
Azide Reactivity in Nitrene Generation and Subsequent Transformations
Intramolecular Cyclization and Rearrangement Reactions
Organic azides are known to be precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which can subsequently undergo intramolecular reactions. In the case of this compound, the generation of a nitrene at the exocyclic methylene carbon opens up plausible, albeit speculative, pathways for cyclization.
One potential reaction is an intramolecular C-H insertion. The highly electrophilic nitrene could attack the C-H bond at the C3 position of the furan ring, leading to the formation of a novel, strained, fused dihydropyrrolo[1,2-b]furan ring system. Such C-H insertion reactions are a known, characteristic pathway for nitrenes, particularly when a five- or six-membered ring can be formed.
Alternatively, rearrangement reactions, such as a Curtius-type or Schmidt-type rearrangement, are less likely as they typically involve azides directly attached to a carbonyl group or the migration of a group to an electron-deficient nitrogen, which is not the primary expected pathway from the decomposition of an alkyl azide like this one. While intramolecular cycloadditions between an azide and another functional group are known, the furan ring itself is not a typical reaction partner for a [3+2] cycloaddition with the tethered azide under standard conditions. nih.govacs.orgbeilstein-journals.orgnih.gov The exploration of these potential intramolecular pathways remains an area for future experimental investigation.
Reductive Transformations of the Azide Group
The reduction of the azide moiety to a primary amine is one of the most fundamental and predictable transformations for this compound. This conversion is a cornerstone of synthetic organic chemistry due to its efficiency and the mild conditions under which it can often be performed. The resulting product, 2-(Aminomethyl)-5-methylfuran, is a valuable building block for pharmaceuticals and materials science. Several robust methods are available for this transformation, each offering distinct advantages in terms of chemoselectivity, scalability, and reaction conditions. thieme-connect.deorganic-chemistry.orgmdma.ch
Common methods for the reduction of the azidomethyl group include:
Catalytic Hydrogenation: This is one of the most common and cleanest methods, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst). The reaction is generally high-yielding and produces dinitrogen gas as the only byproduct. thieme-connect.de
Staudinger Reaction: This two-step process involves the initial reaction of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. The Staudinger reaction is exceptionally mild and highly chemoselective, tolerating a wide variety of other functional groups.
Metal Hydride Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines. However, the high reactivity of LiAlH₄ may limit its use in the presence of other reducible functional groups. Milder hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of catalytic amounts of transition metal salts like cobalt(II) chloride (CoCl₂), can also achieve this transformation with improved selectivity. organic-chemistry.org
Metal-Mediated Reductions: Systems utilizing metals in a low oxidation state, such as zinc powder in the presence of ammonium (B1175870) chloride, provide another effective method for azide reduction under mild conditions. mdma.ch Similarly, the use of sodium iodide with a Lewis acid like cerium(III) chloride offers a non-hydride-based alternative. researchgate.netresearchgate.net
| Method | Reagents & Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C or PtO₂, in solvents like EtOH or EtOAc at room temperature. | High yield, clean (N₂ byproduct), scalable. | Reduces other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment for handling H₂ gas. |
| Staudinger Reaction | 1) PPh₃, in THF or Et₂O. 2) H₂O. | Extremely mild, highly chemoselective. | Stoichiometric amounts of phosphine are required; separation of the amine from triphenylphosphine oxide can be challenging. |
| Metal Hydride Reduction | LiAlH₄ in THF or Et₂O; or NaBH₄/CoCl₂ in H₂O or MeOH. | Rapid and high-yielding. | LiAlH₄ is highly reactive and non-selective; NaBH₄ requires a catalyst for efficiency with azides. |
| Metal-Mediated Reduction | Zn/NH₄Cl in EtOH/H₂O at room temperature or reflux. | Mild conditions, tolerant of many functional groups. | Requires workup to remove metal salts. |
Reactions Involving the Furan Ring System
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.comchemicalbook.com Substitution on an unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate (the sigma complex). pearson.comchemicalbook.com
In this compound, both α-positions are already substituted, forcing any EAS reaction to occur at one of the β-positions (C3 or C4). The regiochemical outcome is determined by the combined electronic effects of the existing substituents:
5-Methyl Group (-CH₃): This is an electron-donating and therefore activating group. It directs incoming electrophiles to the adjacent C4 position.
2-Azidomethyl Group (-CH₂N₃): This group is deactivating due to the inductive electron-withdrawing effect of the electronegative azide moiety. This effect is transmitted through the methylene spacer. This deactivating influence disfavors substitution at the adjacent C3 position.
Consequently, the activating effect of the methyl group is expected to dominate, directing electrophilic attack primarily to the C4 position . Common EAS reactions such as nitration (using HNO₃/H₂SO₄ or milder reagents like acetyl nitrate), halogenation (e.g., with Br₂ in dioxane), and Friedel-Crafts acylation (e.g., with acetic anhydride (B1165640) and a mild Lewis acid like SnCl₄) are all expected to yield the 4-substituted product as the major isomer.
Diels-Alder Cycloadditions of Furan Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthetic chemistry, and furans are often employed as the 4π-electron diene component. nih.gov These reactions are typically reversible and their outcomes are governed by a delicate balance of electronic and steric factors. nih.govrsc.orgmasterorganicchemistry.com
In a normal-electron-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org The reactivity of the furan diene is therefore highly sensitive to its substitution pattern. nih.gov
The 5-methyl group is an electron-donating group (EDG), which increases the energy of the furan's Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap with a typical electron-poor dienophile, thereby increasing the reaction rate.
The 2-azidomethyl group , via its inductive effect, acts as an electron-withdrawing group (EWG). This effect lowers the furan's HOMO energy, making it a less reactive diene in normal-electron-demand Diels-Alder reactions. nih.gov
| Furan Derivative | Substituent Effects | Predicted Relative Reactivity |
|---|---|---|
| 2,5-Dimethylfuran (B142691) | Two activating EDGs | Highest |
| 2-Methylfuran (B129897) | One activating EDG | High |
| Furan | (Reference) | Moderate |
| This compound | One activating EDG, one deactivating EWG | Low |
| Furfural (B47365) (2-Formylfuran) | One strongly deactivating EWG | Lowest |
The reversibility of the furan Diels-Alder reaction means that product distribution is often dependent on reaction conditions, illustrating the principle of kinetic versus thermodynamic control. wikipedia.orgnih.gov
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the product that is formed fastest predominates. For many Diels-Alder reactions, this is the endo adduct, which is favored due to stabilizing secondary orbital interactions in the transition state. wikipedia.orgacs.orgsemanticscholar.org
Thermodynamic Control: At higher temperatures or with prolonged reaction times, the system can reach equilibrium. The retro-Diels-Alder reaction becomes significant, and the most thermodynamically stable product will be the major component. For furan adducts, the exo isomer is typically sterically less hindered and therefore more stable than the endo isomer. masterorganicchemistry.comwikipedia.orgresearchgate.net
For this compound, the presence of the electron-withdrawing azidomethyl group is expected to make the cycloaddition less exothermic (less thermodynamically favorable) compared to reactions with alkylfurans. rsc.orgresearchgate.net This suggests that the equilibrium may lie more towards the starting materials, and higher temperatures would strongly favor the retro-Diels-Alder reaction. masterorganicchemistry.comresearchgate.net To achieve a successful cycloaddition, conditions that favor the forward reaction, such as high concentrations, high pressure, or the use of aqueous media which can stabilize the adduct, may be necessary. rsc.org The initial formation of a kinetically favored endo product would be expected, which could then potentially isomerize to the more stable exo adduct upon heating if the retro-Diels-Alder reaction is not overwhelmingly dominant.
Hydrogenation and Hydrodeoxygenation Studies of the Furan Nucleus
The furan nucleus of this compound is susceptible to catalytic hydrogenation, which typically results in the saturation of the ring to form a tetrahydrofuran (B95107) derivative. Simultaneously, the azide group can be reduced to a primary amine under similar conditions. The specific outcome of the reaction is highly dependent on the catalyst, solvent, and reaction conditions.
Studies on analogous 2,5-disubstituted furans have demonstrated that catalysts such as platinum, palladium, and ruthenium are effective for the hydrogenation of the furan ring. nih.govacs.org For instance, enantioselective hydrogenation of various disubstituted furans to yield enantioenriched tetrahydrofurans has been successfully achieved using chiral ruthenium catalysts with N-heterocyclic carbene ligands. nih.gov Homogeneous catalysis with rhodium complexes has also been employed for the asymmetric cis-hydrogenation of 2,5-disubstituted furans. acs.org
Hydrodeoxygenation (HDO) represents a more intensive reduction pathway where the furan ring is opened and the oxygen atom is removed. This process is crucial in biomass conversion, where furan derivatives are upgraded to hydrocarbon fuels. While direct HDO studies on this compound are not extensively documented, research on related molecules like 2-methylfuran provides significant insight. nih.gov The HDO of 2-methylfuran on catalysts like MoS₂ has been theoretically studied, indicating that direct deoxygenation pathways are plausible. nih.gov Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration, are often required for efficient HDO. For example, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (DMF) involves both hydrogenation of the aldehyde and hydrogenolysis of the hydroxyl group, processes that avoid saturation of the furan ring. mdpi.com
Given the structure of this compound, a selective hydrogenation could potentially reduce the azide to an amine without affecting the furan ring, while more forcing conditions would likely lead to the saturation of the furan ring, yielding (5-methyltetrahydrofuran-2-yl)methanamine.
| Substrate Example | Catalyst System | Primary Product(s) | Reaction Type |
|---|---|---|---|
| 2,5-Disubstituted Furans | Chiral Ru-NHC complexes | Enantioenriched Tetrahydrofurans | Asymmetric Hydrogenation nih.gov |
| 2,5-Disubstituted Furans | Cationic Rh-diphospholane | cis-2,5-Disubstituted Tetrahydrofurans | Asymmetric Hydrogenation acs.org |
| 5-Hydroxymethylfurfural (HMF) | Ni/Al₂O₃-TiO₂-ZrO₂ | 2,5-Dimethylfuran (DMF) | Hydrogenation/Hydrogenolysis mdpi.com |
| Furan | Platinum | Tetrahydrofuran | Catalytic Hydrogenation acs.org |
| 2-Methylfuran | MoS₂ (theoretical) | Pentenes, Pentane | Hydrodeoxygenation nih.gov |
Furan Ring Opening Reactions (Excluding Degradative Pathways)
Non-degradative ring-opening of the furan nucleus provides a powerful synthetic route to linear, polyfunctionalized compounds. For 2,5-disubstituted furans like this compound, the most common method for ring opening is acid-catalyzed hydrolysis. This reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the formation of a 1,4-dicarbonyl compound.
Research on the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone demonstrates that the reaction can proceed in high yield to a single linear product, illustrating the synthetic utility of this transformation. rsc.orgresearchgate.net The substituents on the furan ring can significantly influence the reaction's outcome. rsc.org Applying this precedent to this compound, treatment with aqueous acid would be expected to yield 6-azidoheptane-2,5-dione.
Other methodologies for furan ring opening have been developed. For instance, an iron(III) chloride-catalyzed reaction between furan and dialkyl phosphonates results in ring-opened 2,5-dicarbonyl-3-ene-phosphates. nih.gov Furthermore, cobalt-catalyzed asymmetric ring-opening of 2,5-dihydrofurans has been reported, proceeding through a metallacycle intermediate. nih.gov While this applies to a partially saturated ring, it highlights modern catalytic approaches to cleaving the furan core.
| Furan Substrate | Reagents/Catalyst | Product Type | Reaction Pathway |
|---|---|---|---|
| 4-(5-methyl-2-furyl)-2-butanone | Catalytic HCl | Linear Octane-2,5,7-trione | Acid-Catalyzed Hydrolysis rsc.orgresearchgate.net |
| Furan derivatives | Dialkyl phosphonates, FeCl₃ | 2,5-Dicarbonyl-3-ene-phosphates | Catalytic Ring Opening nih.gov |
| 2,5-Dihydrofurans | Cobalt vinylidenes | Acyclic Organozinc Compounds | Catalytic Asymmetric Ring Opening nih.gov |
| 5-(Indolyl)2,3-dihydrofuran acetals | Yb(OTf)₃ or Al(OTf)₃ | 1-Hydroxycarbazoles | Lewis Acid-Catalyzed Ring-Opening Benzannulation mdpi.com |
Functionalization at the Methyl and Other Positions on the Furan Ring
Further functionalization of this compound can occur at either the vacant C3 and C4 positions of the furan ring or at the C5-methyl group. The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. Since these are blocked in the target molecule, substitution would be directed to the C3 and C4 positions. Halogenation of furans, for example, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled, low-temperature conditions to prevent polysubstitution. quimicaorganica.org
Functionalization of the C5-methyl group typically requires radical conditions. For example, radical bromination using NBS and a radical initiator (like AIBN or benzoyl peroxide) could convert the methyl group into a bromomethyl group. This new functionality, 2-(azidomethyl)-5-(bromomethyl)furan, would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. rsc.org
Syntheses involving 2-methylfuran as a starting material often exploit its reactivity to build more complex structures. For instance, Vilsmeier-Haack formylation of 2-methylfuran occurs at the C5 position to yield 5-methylfuraldehyde, which is a key intermediate in the synthesis of jasmonoides. mdpi.com While the C5 position is occupied in the target molecule, this illustrates the inherent reactivity of the furan ring that could be directed to the C3/C4 positions.
| Furan Substrate | Reagent(s) | Position of Functionalization | Product Type |
|---|---|---|---|
| Furan | Bromine, Methanol, KOH | C2, C5 | 2,5-Dimethoxy-2,5-dihydrofuran (via addition-elimination) quimicaorganica.org |
| 2-Methylfuran | POCl₃, DMF | C5 | 5-Methylfuraldehyde mdpi.com |
| Furan | Acetic Anhydride, H₃PO₄ | C2 | 2-Acetylfuran |
| 2-Methylfuran | N-Bromosuccinimide, AIBN | Methyl Group | 2-(Bromomethyl)furan |
Bifunctional Reactivity: Synergistic Effects of Azide and Furan Moieties
The presence of both an azide and a furan group within the same molecule gives rise to unique bifunctional reactivity. This allows this compound to act as a versatile building block where the two moieties can react independently or synergistically in tandem and cascade reactions.
Self-Clickable Building Blocks and Oligomerization Strategies
The azide functional group is a cornerstone of "click chemistry," most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, selective, and tolerant of many other functional groups.
While this compound itself is not "self-clickable," a very close derivative, 2-(azidomethyl)-5-ethynylfuran, has been synthesized and demonstrated as a bio-derived, self-clickable building block. In this molecule, the azide at one end and the alkyne at the other can react intermolecularly under CuAAC conditions to produce furan-triazole oligomers. acs.org This strategy highlights a direct pathway to new bio-based oligomeric materials.
This concept could be readily extended to this compound. If the methyl group were first functionalized to an alkyne (e.g., via bromination followed by reaction with a protected acetylene (B1199291) equivalent and deprotection), the resulting molecule would be a homolog of the reported self-clickable monomer. The subsequent oligomerization would proceed via a step-growth mechanism, linking the furan units through stable triazole rings, creating a well-defined polymer architecture. The synthesis of various furan-containing oligomers is an area of growing interest for the development of novel materials. cyberleninka.runih.gov
Cascade and Tandem Reactions Facilitated by Dual Functionality
The dual functionality of this compound opens the door to complex cascade and tandem reactions where an initial transformation of one group triggers a subsequent reaction of the other. Although specific examples starting from this exact molecule are scarce, the principles can be inferred from related systems.
One potential pathway involves the intramolecular reaction of the azide. Thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate. This nitrene could potentially undergo an intramolecular cycloaddition reaction with the adjacent furan ring, leading to the formation of complex, bridged bicyclic structures or rearranged products. Intramolecular reactions of this nature have been explored for 1-tosyl-1,2,3-triazoles with furans, where an azavinyl carbene intermediate triggers a rearrangement of the furan ring to form substituted pyridines and indolizines. rsc.org
Alternatively, a tandem reaction could be designed where the azide first participates in an intermolecular reaction, such as a CuAAC click reaction. The newly formed triazole ring could then electronically or sterically influence a subsequent reaction on the furan nucleus. For example, the triazole could act as a directing group for metallation and functionalization at the C3 position of the furan ring. Tandem sequences involving furans, such as a one-pot Ugi/intramolecular Diels-Alder reaction, have been developed to rapidly build molecular complexity, demonstrating the synthetic potential of using the furan core in multi-step, single-pot transformations. nih.gov
Mechanistic Elucidation of 2 Azidomethyl 5 Methylfuran Reactions
Kinetic Studies of Key Transformation Steps
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a compound like 2-(Azidomethyl)-5-methylfuran, these studies would involve monitoring the concentration of the reactant and products over time under various conditions to determine the reaction's speed, its dependence on reactant concentrations, and the influence of temperature.
Comprehensive experimental data on the reaction rate determinations for transformations involving this compound are not presently available. Such an analysis would typically yield a rate law, expressed in the form: Rate = k[A]x[B]y, where k is the rate constant, [A] and [B] are the concentrations of the reactants, and x and y are the partial orders of the reaction with respect to each reactant.
Table 1: Illustrative Data for Reaction Order Determination This table is a template representing how experimental data for determining reaction order would be displayed. The values are hypothetical due to the absence of specific literature data for this compound.
| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It is determined by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. Transition state analysis provides insight into the high-energy intermediate structure that exists transiently as reactants are converted into products.
Specific values for the activation energy or detailed analyses of the transition states involved in reactions of this compound have not been documented in available research. This analysis is crucial for predicting reaction outcomes and optimizing reaction conditions.
Elucidation of Reaction Pathways and Intermediates
Understanding the precise sequence of elementary steps, including the formation and consumption of any transient intermediates, is key to fully elucidating a reaction mechanism.
Transient or intermediate species are short-lived molecules that are not reactants or products but are formed during the conversion process. Techniques such as flash photolysis coupled with UV-Vis, NMR, or IR spectroscopy are often employed for their detection and characterization.
There is no specific spectroscopic data available in the literature that characterizes transient species formed during reactions of this compound. Such studies would be invaluable for confirming proposed reaction pathways.
Catalysts can alter reaction rates by providing alternative reaction pathways with lower activation energies, while solvents can influence reaction mechanisms through solvation effects and by participating directly in the reaction.
While the reactivity of furan (B31954) derivatives is known to be influenced by various catalysts and solvents, specific studies detailing their roles in the mechanistic pathways of this compound reactions are not available. Research in this area would focus on how different catalytic systems (e.g., noble metals, Lewis acids) and solvent polarities affect the product distribution and reaction kinetics. rsc.org
Table 2: Hypothetical Influence of Solvents on Reaction Rate This table illustrates how the effect of different solvents on a key transformation of this compound would be presented. Data is hypothetical.
| Solvent | Dielectric Constant | Rate Constant (k) (s⁻¹) |
|---|---|---|
| Hexane | 1.88 | 1.2 x 10⁻⁵ |
| Dichloromethane | 8.93 | 7.5 x 10⁻⁴ |
| Acetonitrile (B52724) | 37.5 | 3.1 x 10⁻³ |
Deuterium (B1214612) Labeling and Isotopic Effects in Mechanistic Probes
Deuterium labeling is a powerful technique used to trace the fate of hydrogen atoms throughout a reaction. By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can gain insight into bond-breaking and bond-forming steps. The observation of a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction. chem-station.com
Mechanistic probes using deuterium labeling and the analysis of isotopic effects have not been specifically reported for reactions involving this compound. Such experiments would be critical in distinguishing between proposed mechanisms, for example, by identifying which protons are abstracted and in which step of the reaction sequence this occurs. researchgate.netnih.govnih.gov
Computational and Theoretical Investigations of 2 Azidomethyl 5 Methylfuran
Electronic Structure and Bonding Characteristics
The arrangement of electrons and the nature of chemical bonds within 2-(azidomethyl)-5-methylfuran are pivotal to its stability and reactivity. Computational approaches offer a granular view of these features, enabling a detailed analysis of the molecule's electronic landscape.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the molecular orbitals (MOs) and electron density distribution of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary participants in chemical reactions.
The HOMO is typically localized on the more electron-rich parts of the molecule, which in the case of this compound, would likely involve the furan (B31954) ring and the azide (B81097) group. The LUMO, conversely, represents the most electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Electron density maps, derived from the calculated wavefunction, visualize the probability of finding an electron at any given point in space around the molecule. These maps can highlight regions of high and low electron density, providing clues about the molecule's polarity and the nature of its chemical bonds. For this compound, these calculations would reveal the delocalization of π-electrons within the furan ring and the distinct electronic nature of the azidomethyl substituent.
Table 1: Calculated Electronic Properties of this compound (Illustrative Example)
| Property | Value (Illustrative) | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G(d) |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations for this compound.
The distribution of partial charges on the atoms of this compound is a key determinant of its intermolecular interactions and reactivity. Methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are commonly used to compute these atomic charges. These analyses would likely show a negative charge concentration on the terminal nitrogen atom of the azide group and the oxygen atom of the furan ring, making these sites nucleophilic. Conversely, the carbon atom attached to the azide group and the carbon atoms of the furan ring adjacent to the oxygen would likely bear partial positive charges, marking them as electrophilic centers.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would display negative potential (typically colored red or yellow) around the azide and furan oxygen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Reactivity indices, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic and electrophilic attack with greater precision. These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thus pinpointing the most reactive centers for various types of chemical reactions.
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping out the energetic landscape of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction routes.
DFT calculations are widely employed to model the reaction paths of organic molecules. For this compound, this could involve studying reactions such as the thermal or photochemical decomposition of the azide group to form a nitrene, or its [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. DFT calculations can provide valuable insights into the feasibility of a proposed reaction mechanism and can help in understanding the factors that control the reaction's selectivity. For instance, in a cycloaddition reaction, DFT can predict the regioselectivity by comparing the activation energies of the different possible pathways.
For more complex reactions, a one-dimensional reaction profile may not be sufficient. In such cases, a multi-dimensional potential energy surface (PES) is mapped out. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including those that might be non-intuitive.
For a molecule like this compound, PES mapping could be used to study complex rearrangements or multi-step transformations. This approach is computationally intensive but provides a comprehensive understanding of the reaction dynamics.
Many reactions involving furan derivatives are facilitated by catalysts. Computational catalysis studies focus on understanding how a catalyst interacts with the reactants to lower the activation energy of a reaction. For furan-derived azides, these studies could explore, for example, the mechanism of metal-catalyzed cycloaddition reactions.
DFT calculations can model the interaction of the furan-derived azide and the other reactant with the catalyst's active site. By examining the geometric and electronic structure of the catalyst-substrate complex, researchers can understand how the catalyst activates the reactants and steers the reaction towards the desired product. These studies are crucial for the rational design of new and more efficient catalysts for the synthesis and transformation of furan-containing compounds. For example, understanding how different metal catalysts influence the electronic properties of the azide group could lead to the development of catalysts with enhanced reactivity and selectivity for specific applications.
Conformational Analysis and Stereochemistry
The spatial arrangement of atoms and the three-dimensional structure of a molecule are fundamental to its reactivity and interaction with other chemical species. Computational methods are invaluable for exploring these aspects of this compound.
Analysis of Rotational Isomers and Energy Barriers
The flexibility of the azidomethyl group attached to the furan ring allows for the existence of various rotational isomers, or conformers. These conformers represent different spatial orientations of the -CH₂N₃ group relative to the furan ring. Theoretical calculations can map the potential energy surface of the molecule as a function of the dihedral angle defining this rotation.
Chirality Induction and Stereoselective Pathways
While this compound itself is not chiral, its interaction with chiral molecules or its participation in reactions that generate a chiral center can lead to stereoselective outcomes. Chirality induction refers to the process by which a chiral influence favors the formation of one enantiomer or diastereomer over another.
Theoretical calculations can be employed to investigate the potential stereoselective pathways of reactions involving this compound. For instance, in an asymmetric reaction, computational modeling can be used to explore the transition state structures leading to different stereoisomeric products. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. This understanding is critical in the design of stereoselective syntheses. Research into the catalytic asymmetric synthesis of furan-based compounds has shown that theoretical calculations can provide deep insights into reaction pathways, activation modes, and the origin of selectivity. Although specific studies on chirality induction by this compound are not found, these general computational strategies would be applicable.
Prediction of Spectroscopic Properties from First Principles
First principles or ab initio computational methods allow for the prediction of various spectroscopic properties of a molecule based solely on the fundamental laws of quantum mechanics, without the need for empirical parameters. These predictions are invaluable for interpreting experimental spectra and for identifying and characterizing molecules.
For this compound, computational methods such as DFT and time-dependent DFT (TD-DFT) can be used to predict a range of spectroscopic data. This includes vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.
Furthermore, electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's electronic transitions and reactivity. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the excitation energies and oscillator strengths of electronic transitions. Nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, aiding in the structural elucidation of the molecule. Theoretical studies on furan and its derivatives have demonstrated the accuracy of such predictions in correlating with experimental data.
Advanced Spectroscopic and Analytical Characterization of 2 Azidomethyl 5 Methylfuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(Azidomethyl)-5-methylfuran, a combination of one-dimensional and two-dimensional NMR methods provides comprehensive insight into its molecular framework.
High-Resolution ¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation
The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. While direct experimental data for this specific molecule is not widely published, a robust prediction of its spectral characteristics can be made by analyzing structurally similar 2,5-disubstituted furan (B31954) derivatives. researchgate.netnih.govnih.govchemrxiv.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and furan ring protons. The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling to each other. The methyl protons would appear as a singlet, and the methylene protons adjacent to the azide (B81097) group would also be a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Four distinct signals are anticipated for the furan ring carbons, one for the methyl carbon, and one for the azidomethyl carbon. The carbon atom attached to the electron-withdrawing azide group is expected to be shifted downfield.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the two coupled protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the furan C-H pairs, the methyl group, and the azidomethyl group.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₃ | ~2.3 | ~14 |
| -CH₂N₃ | ~4.4 | ~45 |
| H-3 | ~6.2 (d, J ≈ 3.2 Hz) | ~109 |
| H-4 | ~6.1 (d, J ≈ 3.2 Hz) | ~107 |
| C-2 | - | ~154 |
| C-5 | - | ~152 |
Dynamic NMR Studies for Conformational Exchange
The bond between the furan ring and the azidomethyl group (C2-CH₂) has the potential for restricted rotation, which could lead to the existence of different conformers. Dynamic NMR spectroscopy, specifically by acquiring spectra at variable temperatures, is the primary method to investigate such conformational exchange processes.
By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the energy barrier to rotation is sufficiently high, this can lead to the broadening and eventual splitting of NMR signals at lower temperatures. This would provide valuable information about the rotational energy barrier and the relative populations of the different stable conformers. While specific dynamic NMR studies on this compound are not documented, this technique remains a powerful tool for exploring the conformational landscape of such substituted furans. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₆H₇N₃O, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the molecular formula. nih.govescholarship.org
Predicted HRMS Data for this compound
| Molecular Formula | C₆H₇N₃O |
| Theoretical Monoisotopic Mass | 137.05891 |
| Expected Ion (e.g., [M+H]⁺) | 138.0667 |
Fragmentation Pattern Analysis for Structural Elucidation
Electron ionization mass spectrometry (EI-MS) is used to induce fragmentation of the molecule, and the resulting fragment ions provide a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound is expected to be dominated by the facile loss of a molecule of nitrogen (N₂) from the azide group, which is a characteristic fragmentation pathway for organic azides. researchgate.netnih.govdtic.mil This initial loss would generate a highly reactive nitrene intermediate or a rearranged ion.
Subsequent fragmentation would likely involve the cleavage of the furan ring and the side chain. Common fragmentation pathways for furan derivatives include the loss of carbon monoxide (CO) and cleavage of the ring to form smaller hydrocarbon fragments. aps.orgresearchgate.neted.ac.uk
Plausible Mass Spectrometry Fragmentation of this compound
| m/z (predicted) | Proposed Fragment | Plausible Fragmentation Pathway |
| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |
| 109 | [C₆H₇NO]⁺ | M⁺ - N₂ |
| 94 | [C₅H₄NO]⁺ | [M - N₂]⁺ - CH₃ |
| 81 | [C₅H₅O]⁺ | Furanotropylium-type ion from rearrangement |
| 53 | [C₄H₅]⁺ | Furan ring fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them ideal for identifying the functional groups present.
For this compound, the most characteristic vibrational mode is the asymmetric stretch of the azide group (-N₃), which gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹. nih.govresearchcommons.orgresearchgate.net A weaker symmetric stretching band for the azide is also expected at a lower frequency, around 1250-1350 cm⁻¹. researchgate.net
The furan ring itself has several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing and C-O-C stretching modes at lower frequencies. rsc.orgglobalresearchonline.netudayton.edu The methyl group would show characteristic C-H stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations of the molecule. globalresearchonline.netresearchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |
| Azide (-N₃) | Asymmetric Stretch | ~2100 (Strong, Sharp) | ~2100 (Medium) |
| Azide (-N₃) | Symmetric Stretch | ~1300 (Medium) | ~1300 (Weak) |
| Furan C-H | Stretch | ~3100-3150 (Medium) | ~3100-3150 (Strong) |
| Furan C=C | Ring Stretch | ~1500-1600 (Medium) | ~1500-1600 (Strong) |
| Furan C-O-C | Ring Stretch | ~1000-1200 (Strong) | ~1000-1200 (Medium) |
| Methyl C-H | Asymmetric/Symmetric Stretch | ~2900-3000 (Medium) | ~2900-3000 (Medium) |
| Methylene C-H | Asymmetric/Symmetric Stretch | ~2850-2950 (Medium) | ~2850-2950 (Medium) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, conformation, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis yields critical structural parameters. For instance, in a study on 5-azidomethyl-8-hydroxyquinoline, a related heterocyclic azide, the crystal structure was determined to be monoclinic with the space group P21/c. scispace.com The analysis provided precise bond lengths, bond angles, and torsion angles, revealing the specific orientation of the azidomethyl group relative to the heterocyclic ring. scispace.com
For furan derivatives, crystallographic studies reveal key details about the planarity of the furan ring and the conformation of its substituents. A study on a dimeric furan derivative, (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one, showed that the two furan rings in each molecule were planar but not coplanar, inclining at angles of 33.4° and 26.1° to each other. nih.gov Such data is invaluable for understanding the steric and electronic properties of the molecule, which influence its reactivity and potential applications in materials science.
Table 1: Representative Crystallographic Data for a Heterocyclic Azide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.0151(9) |
| b (Å) | 4.8782(3) |
| c (Å) | 15.7423(12) |
| β (°) | 100.807(14) |
Data adapted from a study on 5-azidomethyl-8-hydroxyquinoline, illustrating typical parameters obtained from X-ray diffraction analysis. scispace.com
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. These methods exploit differences in the physicochemical properties of compounds, such as polarity and volatility, to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like furan derivatives. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is used to assess purity, identify byproducts, and quantify volatile components in a sample mixture.
The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5MS or Equity-1) where separation occurs based on boiling point and affinity for the stationary phase. nih.govnih.gov The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of the target compound and any impurities. thermofisher.com Methods often employ headspace sampling or solid-phase microextraction (SPME) for sample introduction, especially for trace analysis. restek.com The careful optimization of the GC temperature program is crucial to achieve baseline separation of isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), which is critical for accurate quantification. nih.govnih.gov
Table 2: Typical GC-MS Parameters for Furan Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 280 °C |
| Temperature Program | Initial 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min |
| MS Detector | Multiple Reaction Monitoring (MRM) or Scan Mode (m/z 35-150) |
Parameters are illustrative and based on methods developed for various furan derivatives. nih.govchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. For reactions involving this compound, HPLC is an ideal tool for monitoring the conversion of reactants to products and for purifying the final compound. researchgate.net
The separation is achieved by passing a solution of the sample through a column packed with a stationary phase (commonly C18) under high pressure. nih.gov A mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, carries the sample through the column. shimadzu.com Compounds are separated based on their differential partitioning between the stationary and mobile phases. Detection is often performed using a Diode Array Detector (DAD) or a UV spectrometer, which measures the absorbance of the eluting compounds at specific wavelengths. nih.govdgaequipment.com HPLC methods have been successfully developed for the simultaneous separation and quantitation of multiple furan derivatives, with typical run times of less than 30 minutes. researchgate.netnih.gov The non-destructive nature of HPLC allows for the collection of purified fractions for further analysis or use. researchgate.net
Table 3: Example HPLC Method for Furanic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | Diode Array Detector (DAD) |
| Flow Rate | 1.0 mL/min |
| Total Run Time | < 20 minutes |
Conditions adapted from established methods for analyzing various furan derivatives. shimadzu.com
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of reactions. libretexts.org In the synthesis or functionalization of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. wisc.edu
A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). youtube.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.comwikipedia.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have lower Rf values. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials, one can quickly determine if the reaction is complete. The spots are typically visualized under UV light or by using a chemical stain. wikipedia.org
Thermogravimetric Analysis (TGA) for Material Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. When this compound is used as a monomer or building block for polymeric materials, TGA is crucial for evaluating the thermal stability of the resulting polymer. acs.org
Table 4: Representative Thermal Properties of Furan-Based Polymers from TGA
| Polymer Type | Td5% (°C) | Glass Transition Temp (Tg) (°C) |
|---|---|---|
| Furan-based Polycarbonate 1 | 156 | -8 |
| Furan-based Polycarbonate 2 | 244 | -36 |
| Furan-based Polyester | ~200 | Not Reported |
| Furan Resin Composite | >255 | 163 |
Data compiled from various studies on furan-based polymeric materials. mdpi.comrsc.orgnih.gov
Advanced Research Applications of 2 Azidomethyl 5 Methylfuran in Organic Synthesis and Materials Science
Applications in "Click Chemistry" for Molecular Assembly and Bioconjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. aatbio.com The azide (B81097) group in 2-(Azidomethyl)-5-methylfuran makes it an ideal participant in one of the most prominent click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient linking of molecules, a process known as bioconjugation, which has wide applications in drug discovery, diagnostics, and materials science. nih.govsemanticscholar.org The bio-orthogonal nature of click reactions ensures that the participating functional groups react specifically with each other without interfering with other functional groups present in complex biological systems. aatbio.com
The core principle of click chemistry is to assemble complex molecular structures from smaller, modular units, much like snapping together building blocks. This methodology is particularly advantageous for creating large libraries of compounds for drug screening and for attaching probes or therapeutic agents to biomolecules like proteins and nucleic acids. nih.gov The stability of the resulting triazole linkage and the mild, often aqueous, reaction conditions make this approach highly suitable for biological applications. aatbio.com
A primary application of this compound and its derivatives in click chemistry is the synthesis of novel heterocyclic compounds, particularly 1,2,3-triazoles. The reaction of the azide functionality with various alkynes provides a straightforward and highly efficient route to a diverse range of furan-containing triazoles. researchgate.netresearchgate.net For instance, research has demonstrated the synthesis of furfuryl-substituted 1,2,3-triazoles through the 1,3-dipolar cycloaddition of 5-(azidomethyl)furfural with methyl alka-2,3-dienoates. researchgate.net
The reactivity of the azide group in furan-based compounds has been systematically tested to prepare a wide array of triazoles in good to excellent yields using green copper(I)-catalyzed azide-alkyne cycloaddition procedures. researchgate.net This approach is not limited to simple triazoles; it has been extended to create more complex hybrid molecules. For example, novel hybrids incorporating indole, 1,2,4-triazole, and chalcone (B49325) moieties have been designed and synthesized, demonstrating significant potential in medicinal chemistry. nih.gov The versatility of this synthetic route allows for the creation of diverse molecular architectures with potential applications in various fields, including the development of new therapeutic agents. nih.govnih.gov
| Catalyst System | Solvent | Reported Yield |
|---|---|---|
| CuBr/PMDETA | DMF | 91% |
| CuBr/TEEDA | DMF | 84% |
| CuBr/bipy | DMF | 76% |
| CuSO4/sodium ascorbate | EtOH/H2O | 70% |
The principles of click chemistry extend beyond small molecule synthesis to the modification and functionalization of macromolecules. The azide group of this compound can be "clicked" onto polymeric structures that have been pre-functionalized with alkyne groups. This method provides a highly efficient and specific way to attach furan moieties to polymer backbones, surfaces, or scaffolds. nih.govresearchgate.net
This functionalization can impart new properties to the materials, such as altered solubility, thermal stability, or the introduction of reactive sites for further modification. For example, 2,5-bis(azidomethyl)furan can be used in azide-alkyne reactions to synthesize or crosslink polymers. researchgate.net The development of bio-based polymers from furan derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) provides a sustainable platform for creating new materials. nih.gov These polymers can then be functionalized using the azide-alkyne click reaction, opening avenues for creating advanced materials with tailored properties for specialized applications. researchgate.netnih.gov
Construction of Complex Organic Molecules
Beyond its use in click chemistry, this compound serves as a key starting material for constructing more intricate molecular architectures through various synthetic strategies.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. mdpi.comfrontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
While specific examples incorporating this compound are still emerging, the reactive nature of both the furan ring and the azide group makes it a prime candidate for the design of novel MCRs. For instance, the azide can participate in Ugi-azide MCRs to form tetrazoles, while the furan component could engage in cycloaddition or other transformations. rsc.org The development of MCRs involving furan derivatives is an active area of research, aiming to create complex heterocyclic systems in a convergent and efficient manner. mdpi.comnih.gov
The transformation of biomass-derived molecules into high-value nitrogenous compounds is a significant goal in green chemistry. rsc.org Derivatives of this compound, such as 5-(azidomethyl)furfural (AMF), are valuable precursors in this endeavor. rsc.org
A notable example is the Piancatelli rearrangement of AMF derivatives to produce substituted cyclopentenones. rsc.org This reaction creates complex structures with multiple stereocenters. Crucially, the azidomethyl side chain is retained during this transformation and can be further manipulated. Researchers have successfully converted the azide into other important nitrogen-containing functional groups, such as amines and triazoles, thereby creating a family of bio-inspired nitrogenous compounds from a renewable starting material. rsc.org These resulting cyclopentenones have shown promising cytotoxic activity against cancer cell lines, highlighting the potential of this synthetic strategy in medicinal chemistry. rsc.org
Development of Advanced Materials
The furan core of this compound, derived from renewable biomass sources, makes it an attractive building block for sustainable polymers and advanced materials. researchgate.netnih.gov The ability to readily polymerize or functionalize this molecule through its azide group allows for the creation of novel materials with unique properties.
Research has demonstrated that bio-derived building blocks containing both azide and alkyne functionalities can act as "self-clickable" monomers to produce new oligomeric and polymeric materials. researchgate.net By incorporating this compound or its derivatives into polymer chains, materials scientists can access new bio-based chemicals and polymers. researchgate.net For example, furan-based polymers are being investigated as potential replacements for petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The structural rigidity of the furan ring can impart favorable thermal and mechanical properties to these materials. The azide group provides a convenient handle for cross-linking, functionalization, or creating polymer networks, leading to the development of advanced materials such as novel thermosets, coatings, and adhesives. researchgate.netnih.gov
Polymer Synthesis via Azide-Based Polymerization
The presence of the azidomethyl group in this compound makes it a prime candidate for azide-based polymerization techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orginterchim.fr This reaction forms a stable 1,2,3-triazole linkage, offering a highly efficient and orthogonal method for polymer chain growth.
While direct polymerization studies of this compound are not extensively documented, the synthesis and polymerization of a closely related analogue, 2-azidomethyl-5-ethynylfuran, has been successfully demonstrated. researchgate.net This "self-clickable" monomer, possessing both an azide and an alkyne group, can undergo intermolecular cycloaddition to form furan-triazole oligomers. researchgate.net This precedent strongly suggests that this compound can serve as a valuable monomer in CuAAC polymerization when combined with a suitable di- or multifunctional alkyne comonomer.
The resulting polymers would incorporate the furan ring into the polymer backbone, which is known to impart rigidity and can lead to materials with desirable thermal and mechanical properties. acs.org The synthesis of such furan-based co-polyesters has been explored for applications like food packaging, highlighting the industrial relevance of furan-containing polymers. rsc.org
Table 1: Potential Co-monomers for Polymerization with this compound via CuAAC
| Co-monomer Name | Chemical Structure | Potential Polymer Characteristics |
| 1,4-Diethynylbenzene | C6H4(C≡CH)2 | Rigid backbone, potential for semiconducting properties. |
| Propargyl ether | O(CH2C≡CH)2 | Increased flexibility compared to aromatic alkynes. |
| 1,7-Octadiyne | CH≡C(CH2)4C≡CH | Aliphatic spacer, leading to more flexible polymers. |
The versatility of the azide-alkyne click reaction would allow for the synthesis of a wide array of linear or cross-linked polymers with tailored properties, depending on the choice of the alkyne co-monomer.
Design of Responsive and Functional Materials (e.g., DNA Nanogels)
The unique chemical functionalities of this compound also position it as a building block for the design of responsive and functional materials. The furan moiety itself can participate in reversible Diels-Alder reactions, a powerful tool for creating dynamic and self-healing materials. researchgate.net This thermoreversible cycloaddition, typically with a maleimide (B117702) dienophile, can be used to form cross-links that can be cleaved upon heating and reformed upon cooling.
While the direct incorporation of this compound into DNA nanogels has not been reported, its functional groups offer a hypothetical pathway for their functionalization. DNA nanogels are emerging as sophisticated platforms for drug delivery due to their biocompatibility and programmability. nih.gov The azide group of this compound could be utilized to "click" it onto alkyne-modified DNA strands or other components of the nanogel, thereby introducing the furan moiety.
The incorporated furan could then act as a handle for further functionalization through Diels-Alder chemistry, for instance, to attach therapeutic molecules or targeting ligands. The reversible nature of the Diels-Alder adduct could also be exploited to create stimuli-responsive nanogels that release their payload in response to thermal cues. nih.govrsc.org
Table 2: Functional Groups of this compound and Their Potential Roles in Functional Materials
| Functional Group | Chemical Moiety | Potential Application in Materials Science |
| Azidomethyl | -CH2N3 | Covalent attachment to other molecules via click chemistry. |
| Furan Ring | C4H2O | Participation in reversible Diels-Alder reactions for dynamic cross-linking or cargo attachment. researchgate.net |
| Methyl | -CH3 | Influences the electronic properties and steric hindrance of the furan ring. |
Exploration in Catalysis and Sensing Technologies
Currently, there is a lack of specific research literature detailing the application of this compound in catalysis or sensing technologies. The broader field of furan chemistry, however, is rich with examples of catalytic transformations. For instance, 2-methylfuran (B129897) can undergo catalytic fast pyrolysis to produce aromatic compounds or be acylated to form precursors for biorenewable surfactants. osti.gov
The azide functionality, while primarily known for its role in cycloaddition reactions, can also be reduced to an amine. The resulting aminomethyl furan derivative could potentially serve as a ligand for metal catalysts or as a basic site in organocatalysis.
In the realm of sensing, the furan ring could be incorporated into a larger conjugated system whose fluorescent or electrochemical properties change upon binding to a specific analyte. The azide group offers a convenient method for conjugating this furan-based sensing unit to other molecules or surfaces. However, without dedicated studies, these applications remain speculative. The development of catalysts and sensors based on this compound represents a promising, yet unexplored, frontier of research.
Future Perspectives and Emerging Research Avenues for 2 Azidomethyl 5 Methylfuran
Integration with Flow Chemistry and Automated Synthesis
The synthesis and transformation of 2-(azidomethyl)-5-methylfuran are well-suited for adaptation to continuous flow chemistry and automated platforms. These technologies offer substantial improvements in safety, efficiency, and scalability over traditional batch processing.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly advantageous for handling potentially hazardous intermediates like organic azides. durham.ac.uk The small reactor volumes inherent in flow systems minimize the risk associated with the accumulation of unstable compounds. Furthermore, precise control over reaction parameters such as temperature, pressure, and residence time allows for enhanced reaction rates, improved yields, and higher selectivity. springerprofessional.de The synthesis of furan-based pharmaceutical intermediates, for instance, has been successfully demonstrated in safe and robust continuous flow platforms, highlighting the applicability of this technology to furan (B31954) derivatives. researchgate.netnih.govchemistryviews.org Multi-step sequences, such as the conversion of an aldehyde to an alkyne followed by a cycloaddition, can be telescoped into a single, uninterrupted process, significantly reducing manual handling and purification steps. durham.ac.uk
Automated synthesis platforms, often utilizing cartridge-based systems with pre-filled reagents, are revolutionizing chemical synthesis by making it more accessible and reproducible. merckmillipore.comyoutube.com Such systems can perform a wide range of transformations, including N-heterocycle formation and amide bond coupling, which are relevant to the subsequent reactions of this compound. merckmillipore.com By automating the synthesis process, from reaction execution to purification, these platforms can accelerate the discovery and optimization of new molecules derived from this furanic building block. researchgate.net The integration of flow reactors with automated systems enables the on-demand synthesis of molecules, a critical capability for producing compounds that may have limited long-term stability. nih.gov
| Technology | Advantages for this compound | Representative Applications (Analogous Systems) |
| Flow Chemistry | Enhanced safety for azide (B81097) handling, precise control over reaction conditions, improved yield and selectivity, potential for multi-step telescoped synthesis. durham.ac.ukspringerprofessional.de | Safe generation of propargylic azides, synthesis of nitrofuran pharmaceuticals, Curtius rearrangement of acyl azides. durham.ac.uknih.govnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of derivatives, improved reproducibility, reduced manual error. merckmillipore.comresearchgate.net | Cartridge-based synthesis of N-heterocycles, automated formation of PROTACs, Suzuki couplings, and amide bond formations. merckmillipore.comyoutube.com |
Development of Green Chemistry Methodologies for Production and Transformation
The development of environmentally benign methods for the production and subsequent transformation of this compound is a critical research focus. This aligns with the broader goal of establishing sustainable chemical processes rooted in renewable resources.
A key area of development is the use of green solvents. Traditional volatile organic solvents (VOCs) used in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be replaced with more sustainable alternatives. acs.org Biomass-derived solvents, in particular, are gaining significant attention. For example, Cyrene™, a solvent derived from cellulose (B213188), has been shown to be an effective medium for CuAAC reactions, sometimes outperforming conventional polar aprotic solvents. beilstein-journals.orgnih.govbeilstein-journals.org Other green solvents such as glycerol (B35011), deep eutectic solvents (DES), and aqueous media have also been successfully employed for CuAAC, minimizing waste and environmental impact. acs.orgmdpi.com
The catalytic systems used for the transformations of this compound are also a target for green innovation. Efficient copper(I)-catalyzed "click" chemistry procedures are central to the utility of this compound. researchgate.net Research is focused on developing catalysts that are highly efficient, reusable, and based on earth-abundant metals. Furthermore, one-pot, multi-component reactions represent a green strategy by reducing the number of separate synthesis and purification steps, thereby saving energy and reducing waste. The synthesis of 1,2,3-triazoles from azides and alkynes can be performed as a one-pot sequence, even starting from the corresponding halide to generate the azide in situ. nih.gov
| Green Chemistry Approach | Application to this compound Chemistry | Example |
| Sustainable Solvents | Replacing traditional VOCs in synthesis and cycloaddition reactions. | Use of biomass-derived Cyrene™ or glycerol in CuAAC reactions. beilstein-journals.orgmdpi.com |
| Efficient Catalysis | Developing highly active and reusable catalysts for transformations like CuAAC. | Copper(I) coordination polymers effective in ppm levels in green solvents. acs.org |
| Process Intensification | Combining multiple reaction steps into a single operation to reduce waste and energy consumption. | One-pot synthesis of triazoles from organic halides, sodium azide, and alkynes. nih.gov |
| Renewable Feedstocks | Utilizing biomass as the primary source for the furan core of the molecule. | Synthesis from 5-methylfurfural, which is derived from lignocellulosic biomass. mdpi.com |
Expansion of Mechanistic Understanding for Predictive Reactivity and Selectivity
A deeper mechanistic understanding of the reactions involving this compound is essential for predicting its reactivity and controlling the selectivity of its transformations. The primary reaction of interest is the [3+2] cycloaddition between the azide group and various alkynes to form 1,2,3-triazoles.
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These studies can map the energy profiles of reaction pathways, identify transition states, and explain the origins of regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). unizar.es For cycloadditions involving furan rings, the geometry of the reactants can play a crucial role in determining the reaction pathway. For instance, studies on related systems have shown that mechanical forces can control whether a molecule undergoes a retro-[3+2] or a double retro-[4+2][3+2] cycloaddition, demonstrating the intricate relationship between structure and reactivity. acs.orgnih.gov
Understanding the electronic nature of the furan ring and its influence on the azide's reactivity is also critical. The furan moiety can participate in its own set of reactions, such as Diels-Alder [4+2] cycloadditions. nih.govumn.edu Investigating the interplay and potential competition between the azide-alkyne cycloaddition and reactions involving the furan ring is an important research avenue. Experimental kinetics and spectroscopic analysis, combined with computational modeling, can provide a comprehensive picture of the factors governing reaction outcomes, enabling chemists to design more efficient and selective syntheses.
Computational Design and Optimization of Novel Derivatives and Reaction Conditions
Computational chemistry, particularly DFT, serves not only to understand existing reactions but also to predictively design new derivatives of this compound with tailored properties. By modeling the electronic structure of hypothetical molecules, researchers can screen for candidates with desired characteristics before undertaking laborious and costly experimental synthesis. researchgate.net
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's reactivity and its potential utility in electronic materials. nih.gov For instance, DFT studies on furan-substituted triazoles have been used to evaluate their potential as acceptor materials in organic electronic devices. researchgate.netresearchgate.net
Computational methods can also be used to:
Optimize Geometries: Predict the most stable three-dimensional structures of molecules. nih.gov
Simulate Spectra: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Evaluate Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and electrophilicity to predict how a molecule will behave in a reaction. nih.gov
Model Solvent Effects: Understand how different solvents influence reaction pathways and product stability, aiding in the selection of optimal and green reaction media. researchgate.net
This in silico approach accelerates the design-build-test-learn cycle, enabling the rapid identification of novel furan-based molecules for applications ranging from pharmaceuticals to organic electronics.
| Computational Method | Application in this compound Research | Insights Gained |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties (HOMO-LUMO), simulation of reaction pathways. nih.gov | Molecular stability, electronic behavior, reaction barriers, and mechanisms. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra and investigation of excited-state properties. researchgate.net | Optical properties, potential for use in optoelectronic or photochemical applications. |
| Molecular Docking | Simulation of the interaction between furan-triazole derivatives and biological targets (e.g., proteins, enzymes). nih.gov | Binding affinity and mode, potential as therapeutic agents. |
Synergistic Applications with Other Biomass-Derived Building Blocks
As a platform chemical derived from lignocellulose, this compound is ideally positioned to be used in synergy with other molecules sourced from biomass. frontiersin.org The concept of a modern biorefinery is based on the efficient conversion of biomass into a diverse portfolio of value-added chemicals. rsc.org Furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) are cornerstone platform chemicals that can be converted into diols, dicarboxylic acids, and other functional monomers. rsc.orgmdpi.comresearchgate.net
The unique structure of this compound, featuring a reactive azide "handle," makes it an excellent candidate for linking or functionalizing other bio-based monomers. For example, it can be reacted with alkyne-functionalized monomers derived from other biomass sources to create novel polymers via CuAAC "click" polymerization. This approach could lead to the synthesis of:
Bio-based Polyesters and Polyamides: By creating furan-triazole monomers that also contain diol or dicarboxylic acid functionalities, which can then be polymerized with other bio-based co-monomers.
Cross-linked Materials: The triazole linkage can introduce specific properties into polymer networks. For instance, a triol or tetraol monomer derived from HMF could be used with a diisocyanate and this compound to form cross-linked polyurethanes with tailored characteristics. rsc.org
Functional Polymers: The azide group can be used to "click" this compound onto a pre-existing bio-based polymer backbone, thereby introducing the furan-triazole moiety to modify the material's properties.
This synergistic approach, which combines different streams from biomass valorization, is key to creating complex, high-performance materials from entirely renewable resources, moving away from the chemical industry's traditional reliance on petrochemical feedstocks. rsc.orgnih.govosti.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Azidomethyl)-5-methylfuran, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of halogenated precursors (e.g., 2-(chloromethyl)-5-methylfuran) with sodium azide. Key parameters include solvent polarity (DMF or DMSO preferred), temperature (40–60°C), and reaction time (12–24 hours). Purification via column chromatography (e.g., hexane/ethyl acetate) is critical to isolate the azide product .
- Validation : Monitor reaction progress using TLC or GC-MS. Confirm azide formation via FT-IR (characteristic absorption at ~2100 cm⁻¹ for N₃ stretch) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Core Methods :
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.0 ppm) and azidomethyl groups (δ 3.8–4.2 ppm for CH₂N₃). Compare with computed DFT spectra for structural validation .
- FT-IR : Confirm azide (2100 cm⁻¹) and furan ring (1600–1650 cm⁻¹) functional groups .
- Advanced Cross-Check : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in experimental spectral data for azidomethyl-furan derivatives?
- Case Study : Discrepancies in NMR chemical shifts between experimental and theoretical models (e.g., furan ring protons) often arise from solvent effects or conformational flexibility. DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve alignment with experimental data .
- Protocol : Optimize molecular geometry using Gaussian 09 or similar software. Compare vibrational frequencies (IR) and NMR chemical shifts with experimental values to refine computational parameters .
Q. What mechanistic insights explain the regioselectivity of azide substitution in halogenated furan precursors?
- Key Findings : Azide substitution favors the methyl-substituted furan due to steric and electronic effects. The electron-donating methyl group stabilizes the transition state via hyperconjugation, as shown in kinetic studies .
- Experimental Design : Perform Hammett analysis with para-substituted analogs to quantify electronic effects. Use deuterated solvents to probe steric contributions via kinetic isotope effects .
Q. How can the bioactivity of this compound be evaluated in antiviral or anticancer research?
- Screening Workflow :
In Vitro Assays : Test cytotoxicity (MTT assay) and antiviral activity (e.g., plaque reduction) against target viruses (e.g., influenza, HSV-1).
Mechanistic Probes : Use click chemistry (CuAAC) to conjugate azide-functionalized furans to alkyne-tagged biomolecules for target identification .
- Data Interpretation : Compare IC₅₀ values with structurally related azides (e.g., benzofuran derivatives) to establish structure-activity relationships .
Data Contradiction Analysis
Q. Why do reported melting points and refractive indices for this compound vary across studies?
- Root Causes :
- Impurity levels (e.g., residual solvents or unreacted precursors) affect physical properties.
- Measurement techniques (e.g., differential scanning calorimetry vs. capillary method) introduce variability .
- Resolution : Standardize purification (≥95% purity by GC) and report measurement conditions (e.g., heating rate, instrument calibration) .
Methodological Best Practices
Q. What safety protocols are critical when handling azidomethyl-furan compounds?
- Risk Mitigation :
- Avoid shock/friction: Azides are potentially explosive. Use inert atmospheres (N₂/Ar) during synthesis.
- Toxicity: Use fume hoods and PPE (gloves, goggles) due to azide toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
